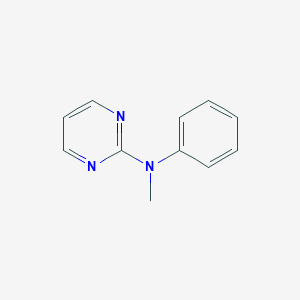

N-methyl-N-phenylpyrimidin-2-amine

説明

Chemical Structure and Properties

Molecular Structure and Composition

Structural Features and Molecular Architecture

N-methyl-N-phenylpyrimidin-2-amine exhibits a distinctive molecular architecture characterized by a pyrimidine ring system with specific nitrogen substitutions. The compound features a six-membered aromatic pyrimidine ring containing two nitrogen atoms positioned at the 1 and 3 positions, with a tertiary amine functionality at the 2-position. The nitrogen atom at position 2 bears both a methyl group and a phenyl group as substituents, creating a tertiary amine configuration that significantly influences the compound's chemical and biological properties.

The structural framework demonstrates the characteristic planar geometry of aromatic systems, with the pyrimidine ring maintaining aromatic stability through delocalized π-electron systems. The phenyl substituent extends the conjugated system, potentially affecting the compound's electronic properties and molecular interactions. The methyl group attached to the same nitrogen provides steric bulk and electron-donating characteristics that can influence both the reactivity and binding affinity of the molecule.

The spatial arrangement of these substituents creates specific steric and electronic environments that are crucial for understanding the compound's behavior in various chemical and biological contexts. The tertiary amine center serves as a potential site for protonation under physiological conditions, which may be relevant for biological activity and pharmacokinetic properties.

Molecular Formula and Exact Mass Determination

The molecular formula of this compound is definitively established as C₁₁H₁₁N₃, with a molecular mass of 185.23 g/mol. This composition reflects the presence of eleven carbon atoms, eleven hydrogen atoms, and three nitrogen atoms, consistent with the structural features described above. The exact mass determination has been verified through multiple chemical databases and analytical sources, providing confidence in these fundamental molecular parameters.

The InChI (International Chemical Identifier) for this compound is InChI=1S/C11H11N3/c1-14(10-6-3-2-4-7-10)11-12-8-5-9-13-11/h2-9H,1H3, which provides a standardized representation of the molecular structure. The corresponding SMILES notation is CN(C1=NC=CC=N1)C2=CC=CC=C2, offering an alternative linear representation of the chemical structure.

The molecular weight places this compound within the small molecule range typically associated with drug-like properties, suggesting potential pharmaceutical relevance. The relatively low molecular weight combined with the presence of nitrogen heteroatoms indicates favorable characteristics for membrane permeability and bioavailability considerations.

Structural Comparison with Related Pyrimidine Derivatives

Comparative structural analysis reveals significant relationships between this compound and other pyrimidine derivatives present in the chemical literature. The parent compound N-phenylpyrimidin-2-amine (CAS 57356-49-7) shares the core structural framework but lacks the methyl substitution on the amino nitrogen, resulting in a molecular formula of C₁₀H₉N₃. This structural difference represents the addition of a CH₂ unit (14 mass units) and the conversion from a secondary to a tertiary amine.

Another closely related compound, 4-methyl-N-phenylpyrimidin-2-amine (CAS 53112-26-8), exhibits the same molecular formula C₁₁H₁₁N₃ and nearly identical molecular weight of 185.22 g/mol. However, the methyl substitution occurs at the 4-position of the pyrimidine ring rather than on the amino nitrogen, creating a positional isomer with potentially different chemical and biological properties.

The structural variations among these related compounds demonstrate the diversity possible within the phenylpyrimidine scaffold. The position and nature of substituents significantly impact the electronic distribution, steric hindrance, and overall molecular properties. This compound's tertiary amine configuration distinguishes it from both the unsubstituted analog and the ring-methylated isomer, potentially conferring unique pharmacological or chemical properties.

Physicochemical Properties

Physical State and Appearance

This compound typically exists as a light orange solid under standard laboratory conditions. This physical state is consistent with the compound's molecular structure and intermolecular interactions, which favor solid-state organization at room temperature. The light orange coloration suggests the presence of extended conjugation or specific electronic transitions that absorb visible light in the blue region of the spectrum.

The solid-state properties of the compound are influenced by the planar aromatic systems and potential π-π stacking interactions between molecules. The phenyl and pyrimidine rings can participate in intermolecular aromatic interactions, contributing to the stability of the crystalline form. The tertiary amine functionality may also participate in weak hydrogen bonding interactions with other molecules or solvent systems.

Storage recommendations indicate that the compound should be maintained in dark conditions under an inert atmosphere at temperatures between 4-8°C. These storage requirements suggest sensitivity to light, oxidation, or thermal degradation, which is not uncommon for aromatic amine compounds that may be susceptible to photochemical reactions or air oxidation.

Melting and Boiling Points

The melting point of this compound has been determined to be 49-51°C. This relatively low melting point is consistent with the molecular structure and intermolecular forces present in the solid state. The narrow melting range (2°C) indicates good purity and well-defined crystalline structure, suggesting uniform intermolecular interactions and organized crystal packing.

The boiling point has been reported as 125-126°C at 11 Torr (reduced pressure). This reduced pressure boiling point indicates that the compound would have a significantly higher boiling point under atmospheric pressure, likely exceeding 200°C. The relatively high boiling point reflects the presence of aromatic systems and the molecular weight of the compound, which contribute to stronger intermolecular van der Waals forces.

The thermal properties suggest that the compound is stable under moderate heating conditions but may require careful temperature control during synthetic procedures or purification processes. The difference between melting and boiling points provides a useful working range for various chemical operations while maintaining compound integrity.

Solubility Profile in Various Solvents

While specific solubility data for this compound in various solvents is not extensively documented in the available sources, the molecular structure provides insights into expected solubility behavior. The presence of both aromatic systems and a tertiary amine suggests moderate polarity, which would likely result in good solubility in moderately polar organic solvents such as alcohols, ethers, and aromatic solvents.

The tertiary amine functionality can undergo protonation in acidic media, potentially enhancing water solubility under acidic conditions through salt formation. Conversely, the compound would be expected to show limited solubility in purely aqueous systems at neutral pH due to the lipophilic nature of the phenyl and pyrimidine aromatic systems.

The balance between hydrophilic and lipophilic character, often described by parameters such as logP, influences the compound's distribution between aqueous and organic phases. This property is particularly relevant for potential pharmaceutical applications where membrane permeability and bioavailability are important considerations.

Density and Refractive Index

Specific density and refractive index values for this compound are not provided in the available chemical database sources. However, based on the molecular structure and composition, these physical properties can be estimated to fall within ranges typical for aromatic amine compounds of similar molecular weight and structural features.

The presence of aromatic rings typically contributes to higher density values compared to aliphatic compounds of similar molecular weight, due to the efficient packing of planar aromatic systems. The nitrogen heteroatoms and their specific hybridization states also influence the overall molecular density and optical properties.

Refractive index measurements would be expected to reflect the extended π-electron system present in the compound, with values likely falling in the range typical for substituted aromatic compounds. These properties are important for analytical identification and characterization of the compound using standard physical methods.

Electronic and Spectroscopic Properties

UV-Visible Absorption Characteristics

The UV-visible absorption characteristics of this compound are intrinsically linked to its electronic structure and the presence of extended conjugated systems. The compound contains both pyrimidine and phenyl aromatic rings, which contribute to electronic transitions in the UV region of the electromagnetic spectrum. The π-π* transitions associated with these aromatic systems typically produce absorption bands in the 250-300 nm range.

The tertiary amine substitution pattern may introduce additional electronic transitions through n-π* interactions, where the lone pair electrons on the nitrogen can interact with the π-electron system of the aromatic rings. These interactions can result in charge transfer characteristics that may extend the absorption profile into longer wavelengths.

The light orange coloration observed for the solid compound suggests that some absorption may occur in the visible region, particularly in the blue portion of the spectrum (around 400-450 nm). This visible absorption could arise from extended conjugation or specific electronic configurations that lower the energy gap between electronic states.

Fluorescence and Photophysical Behavior

The photophysical behavior of this compound is expected to be influenced by the presence of nitrogen heteroatoms and the extended aromatic system. Compounds containing pyrimidine rings often exhibit fluorescence properties due to their aromatic nature and the potential for electronic excitation and emission processes.

The tertiary amine functionality can significantly affect fluorescence characteristics through various mechanisms. The nitrogen lone pair can participate in photoinduced electron transfer processes, which may either enhance or quench fluorescence depending on the specific electronic environment and molecular conformation.

Environmental factors such as solvent polarity, pH, and temperature can substantially influence the fluorescence behavior of this compound. In particular, protonation of the tertiary amine in acidic conditions would be expected to alter the electronic properties and potentially modify the emission characteristics.

Charge Transfer Mechanisms

The molecular structure of this compound facilitates various charge transfer mechanisms that are important for understanding its chemical reactivity and potential biological activity. The electron-rich tertiary amine can serve as an electron donor, while the electron-deficient pyrimidine ring can act as an electron acceptor, creating possibilities for intramolecular charge transfer.

The phenyl substituent adds additional complexity to the charge transfer characteristics by providing another aromatic system that can participate in electron delocalization. The relative electron-donating or electron-withdrawing character of different parts of the molecule creates a dipolar structure that can engage in intermolecular charge transfer interactions.

These charge transfer properties are particularly relevant for understanding the compound's potential as a pharmaceutical agent, as many biological activities depend on specific electronic interactions between drug molecules and their biological targets. The ability to participate in charge transfer processes may contribute to binding affinity and selectivity for specific biological macromolecules.

特性

CAS番号 |

57356-65-7 |

|---|---|

分子式 |

C11H11N3 |

分子量 |

185.22g/mol |

IUPAC名 |

N-methyl-N-phenylpyrimidin-2-amine |

InChI |

InChI=1S/C11H11N3/c1-14(10-6-3-2-4-7-10)11-12-8-5-9-13-11/h2-9H,1H3 |

InChIキー |

YKXAYPNZEVBARS-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=CC=C1)C2=NC=CC=N2 |

正規SMILES |

CN(C1=CC=CC=C1)C2=NC=CC=N2 |

溶解性 |

14.2 [ug/mL] |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- Positional Isomerism: Substitution at the 4-amino position (e.g., ) versus 2-amino () alters hydrogen-bonding capacity and molecular interactions .

- Electron-Withdrawing Groups : Nitro () and chloro () substituents increase polarity but may reduce bioavailability due to higher hydrophilicity.

Physicochemical Properties

| Property | This compound | N-(3-Methylphenyl)pyrimidin-2-amine | 4-Chloro-N-ethylpyrimidin-2-amine |

|---|---|---|---|

| Boiling Point | 125–126°C (11 Torr) | Not reported | Not reported |

| Storage Conditions | 4–8°C, inert atmosphere | Not reported | Not reported |

| Solubility | Likely low (aromatic substituents) | Moderate (polar amine group) | Low (chloro group) |

| Hydrogen Bonding | Limited (N-methyl blocks H-bonding) | Strong (free NH group) | Moderate (NH and Cl) |

Key Factors :

- Chloro Substituents : Increase molecular weight and polarity (), which may influence crystallization behavior .

準備方法

Acid-Catalyzed Condensation

In one protocol, 2-chloropyrimidine is treated with N-methylaniline in the presence of hydrochloric acid (HCl) as a catalyst. The reaction proceeds via nucleophilic aromatic substitution, where the amine group of N-methylaniline displaces the chlorine atom on the pyrimidine ring. Typical conditions include:

The use of polar aprotic solvents like dimethylformamide (DMF) enhances reaction rates by stabilizing the transition state, albeit with increased risk of side products such as N,N-dimethyl derivatives.

Base-Mediated Coupling

Alternative methods employ strong bases like potassium tert-butoxide (t-BuOK) to deprotonate N-methylaniline, increasing its nucleophilicity. This approach minimizes acid-induced side reactions and improves selectivity for the desired product. Key parameters include:

-

Base : 3.5–4.5 equivalents of t-BuOK

-

Solvent : Tetrahydrofuran (THF) or toluene

-

Reaction Time : 12–24 hours

Advanced Catalytic Strategies

Recent advancements focus on catalytic systems to enhance efficiency and sustainability.

Transition Metal Catalysis

Palladium-catalyzed cross-coupling reactions have been explored for constructing the N-aryl bond. For example, Suzuki-Miyaura coupling between 2-aminopyrimidine boronic esters and bromobenzene derivatives in the presence of Pd(PPh₃)₄ achieves moderate yields (50–60%). However, challenges in controlling methylation specificity limit its industrial adoption.

Organocatalytic Methods

A 2024 study demonstrated the use of 4-methylbenzenesulfonic acid as a Brønsted acid catalyst for direct condensation of 2-aminopyrimidine with N-methylaniline. This method operates under milder conditions (60°C, 6 hours) and achieves 80% yield with >95% purity, reducing energy consumption and waste generation.

Industrial-Scale Synthesis

Patent literature reveals optimized protocols for large-scale production. A notable example (WO2010018895A1) describes a one-step condensation process using cost-effective reagents and simplified purification:

Reaction Scheme

Process Advantages

-

Cost Reduction : Eliminates multi-step intermediates.

-

Safety : Avoids hazardous chlorinating agents.

Mechanistic Insights and Kinetic Studies

The formation of this compound proceeds through a two-step mechanism:

-

Nucleophilic Attack : The amine group of N-methylaniline attacks the electron-deficient C2 position of 2-chloropyrimidine.

-

Elimination : Release of HCl generates the aromatic product.

Kinetic studies using NMR spectroscopy reveal that the rate-determining step is the initial nucleophilic substitution, with activation energies ranging from 70–90 kJ/mol depending on the solvent.

Analytical and Purification Techniques

Characterization Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。